1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propan-2-one moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-halo ketones under basic conditions. Another method includes the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions typically require mild to moderate temperatures and can be carried out in the presence of catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to its observed biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Another fused heterocycle with comparable properties.
Imidazo[1,2-a]pyrazine: Known for its anticancer activity.
Uniqueness
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an imidazo[1,2-a]pyridine ring with a propan-2-one moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)6-9-7-11-10-4-2-3-5-12(9)10/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILCNWEPWIBCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=C2N1C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.